molecular formula C19H13N3OS2 B403748 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone CAS No. 159830-47-4

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B403748
CAS RN: 159830-47-4
M. Wt: 363.5g/mol
InChI Key: YZIAGNXKPFZJIA-UHFFFAOYSA-N
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Description

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone, also known as DPTP, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. DPTP belongs to the class of thiazolopyrimidinones and has been studied for its unique chemical properties and potential biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A series of derivatives including 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone have been synthesized and characterized, exploring their potential as chemotherapeutic agents. The structural establishment of these compounds is achieved through various techniques like IR, 1H NMR, 13C NMR, and mass studies (Dangi, Hussain, & Talesara, 2011).

Antimicrobial and Antioxidant Activities

  • Novel fused thiazolo[3,2-a]pyrimidinone derivatives, including variants of the core chemical structure, have demonstrated promising antimicrobial and antioxidant activities, offering potential for future structural modifications to enhance these effects (Litvinchuk et al., 2021).

Biological Evaluation

  • Certain compounds, including those related to the core chemical structure, have shown significant biological activities. For instance, derivatives have exhibited antiinflammatory, antiarrhythmic, local anesthetic, and antihyperlipidemic activities in rats and mice, highlighting their pharmacological potential (Ranise et al., 1994).

Cytotoxic Activity

  • Research into fused thiazolo[3,2-a]pyrimidinone derivatives has also shown cytotoxic activities against specific cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2), indicating their potential use in cancer therapeutics (Abbas et al., 2015).

Antimicrobial Agents

  • Another area of research focuses on the synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety. These compounds have been tested for in vitro antimicrobial activity against various bacterial and fungal strains, showing promise as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

properties

IUPAC Name

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-sulfanylidenepyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS2/c23-19-20-15(24)11-12-22(19)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIAGNXKPFZJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=S)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone

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